molecular formula C19H28ClN B6302138 [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride CAS No. 136611-72-8

[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride

Cat. No.: B6302138
CAS No.: 136611-72-8
M. Wt: 305.9 g/mol
InChI Key: MBWPHPBYIQROEK-OHYSPEQZSA-N
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Description

[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride is a complex organic compound that features a unique adamantyl structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group provides the compound with significant stability and rigidity, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantyl Core: The adamantyl core can be synthesized through a series of cyclization reactions.

    Introduction of the Dimethylphenyl Group: This step involves the attachment of the 3,4-dimethylphenyl group to the adamantyl core via a Friedel-Crafts alkylation reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the adamantyl core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dimethylphenyl ring.

Scientific Research Applications

[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s stability and unique structure make it useful in the development of biochemical assays and as a probe for studying biological systems.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism by which [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride exerts its effects involves interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross biological membranes and reach its target sites. Once there, the compound can interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethyl-1-adamantyl)methanamine hydrochloride: Shares a similar adamantyl core but differs in the position of the dimethyl groups.

    (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(MethylaMino)heptanoate hydrochloride:

Uniqueness

[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride is unique due to its specific stereochemistry and the presence of both the adamantyl and dimethylphenyl groups. This combination provides the compound with distinct physical and chemical properties, making it a valuable subject for research and development in various fields.

Properties

IUPAC Name

[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H/t15-,16+,18?,19?;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWPHPBYIQROEK-OHYSPEQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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